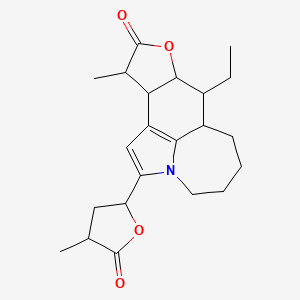

4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

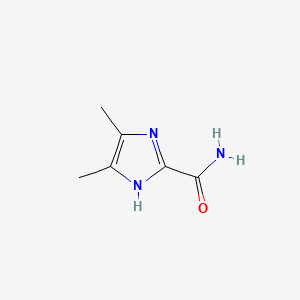

4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI) is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives and has shown potential in various scientific research applications. The purpose of

科学研究应用

Drug Discovery

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Antimicrobial Applications

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Anti-Inflammatory Applications

1,2,4-Triazoles have shown potential pharmaceutical activity including anti-inflammatory effects .

Antioxidant Applications

1,2,4-Triazoles have also demonstrated antioxidant activities, making them useful in a variety of health-related applications .

Analgesic Applications

1,2,4-Triazoles have been found to have analgesic (pain-relieving) properties, which could make them valuable in the development of new pain medications .

Anticancer Applications

1,2,4-Triazoles have shown potential in anticancer activities, making them a focus of research in the development of new cancer treatments .

Use in Synthesis of Other Compounds

1,2,4-Triazoles can be used in the synthesis of other complex compounds, including other pharmaceuticals .

Applications in Material Sciences

1,2,4-Triazoles, with their unique structure and properties, have uses in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

作用机制

Target of Action

Related compounds such as 1,2,4-triazoles have been shown to interact with enzymes likeLactoperoxidase (LPO) . LPO inhibitors are known for their high binding affinity to the LPO enzyme, which plays a crucial role in the body’s immune response .

Mode of Action

It’s worth noting that triazole compounds often interact with their targets through hydrogen bonding . The 1,2,4-triazole moiety has also been shown to be a useful directing group for Ru-catalyzed C-H arylation .

Biochemical Pathways

Related 1,2,4-triazole compounds have been involved in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .

Pharmacokinetics

For instance, the T2-exchange magnetic resonance imaging (MRI) contrast of azole protons has been characterized as a function of pH, temperature, and chemical modification .

Result of Action

For instance, the electrolytic oxidation of 1,2,4-triazole destabilized the compound but increased the stability of 3-amino-1,2,4-triazole .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI). For example, the electrolytic oxidation of related 1,2,4-triazole compounds has been shown to affect their stability .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI) can be achieved through a multistep process involving the condensation of appropriate starting materials.", "Starting Materials": [ "Methyl hydrazine", "Acetic anhydride", "Formaldehyde", "Dimethylamine", "Hydrogen chloride", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrate", "Sodium azide" ], "Reaction": [ "Step 1: Methyl hydrazine is reacted with acetic anhydride to form N-acetyl-N-methylhydrazine.", "Step 2: N-acetyl-N-methylhydrazine is reacted with formaldehyde in the presence of sodium hydroxide to form 4-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1,2,4-triazole-3-carbaldehyde.", "Step 3: 4-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1,2,4-triazole-3-carbaldehyde is reacted with dimethylamine in the presence of hydrogen chloride to form 4-methyl-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1,2,4-triazole-3-carbaldehyde.", "Step 4: 4-methyl-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1,2,4-triazole-3-carbaldehyde is reduced with sodium borohydride to form 4-methyl-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1,2,4-triazole-3-methanol.", "Step 5: 4-methyl-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1,2,4-triazole-3-methanol is reacted with sodium nitrate and sulfuric acid to form 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI)." ] } | |

CAS 编号 |

149762-18-5 |

产品名称 |

4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI) |

分子式 |

C5H9N3O |

分子量 |

127.147 |

IUPAC 名称 |

1-(4-methyl-1,2,4-triazol-3-yl)ethanol |

InChI |

InChI=1S/C5H9N3O/c1-4(9)5-7-6-3-8(5)2/h3-4,9H,1-2H3 |

InChI 键 |

XUXZADKOOVYNBX-UHFFFAOYSA-N |

SMILES |

CC(C1=NN=CN1C)O |

同义词 |

4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)